![molecular formula C20H18N2O5S2 B11651626 (5E)-3-methyl-5-{2-[2-(2-methylphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11651626.png)

(5E)-3-methyl-5-{2-[2-(2-methylphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

- The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the class of thiazolidin-4-one derivatives.

- Structurally, it contains a thiazolidinone ring (a five-membered ring containing sulfur and nitrogen) with a substituted benzylidene moiety.

- The compound’s chemical formula is

C20H18N2O6S

. - It exhibits a yellow color and is sparingly soluble in water.

- Now, let’s explore its preparation methods.

Méthodes De Préparation

- Unfortunately, specific synthetic routes for this compound are not widely documented. I can provide a general approach:

- One potential method involves the condensation of 2-methylphenoxyethanol with 5-nitrobenzaldehyde to form the benzylidene intermediate.

- Subsequent reaction with thiosemicarbazide leads to the formation of the thiazolidinone ring.

- Industrial production methods may vary, but they likely involve optimization of these steps for efficiency and yield.

Analyse Des Réactions Chimiques

- The compound can participate in various reactions:

Oxidation: It may undergo oxidation reactions, potentially affecting the nitro group.

Reduction: Reduction of the nitro group could yield an amino derivative.

Substitution: Substituents on the aromatic ring may undergo substitution reactions.

- Common reagents include reducing agents (e.g., hydrogenation catalysts), oxidizing agents (e.g., nitric acid), and nucleophiles (for substitution).

Applications De Recherche Scientifique

Medicine: Thiazolidinone derivatives have been investigated for their potential as antitumor, anti-inflammatory, and antimicrobial agents.

Chemistry: Researchers explore their reactivity and design new derivatives.

Industry: Applications in materials science, such as dyes or catalysts, are possible.

Mécanisme D'action

- The compound’s mechanism of action depends on its specific targets.

- It might interact with cellular pathways related to inflammation, cell growth, or oxidative stress.

- Further studies are needed to elucidate its precise mode of action.

Comparaison Avec Des Composés Similaires

- Similar compounds include other thiazolidinones with varying substituents.

- Uniqueness lies in the combination of the nitrobenzylidene and phenoxyethoxy groups.

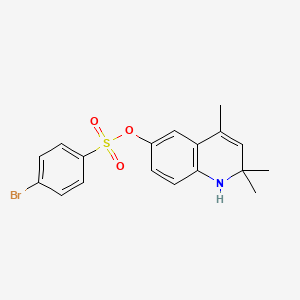

Propriétés

Formule moléculaire |

C20H18N2O5S2 |

|---|---|

Poids moléculaire |

430.5 g/mol |

Nom IUPAC |

(5E)-3-methyl-5-[[2-[2-(2-methylphenoxy)ethoxy]-5-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C20H18N2O5S2/c1-13-5-3-4-6-16(13)26-9-10-27-17-8-7-15(22(24)25)11-14(17)12-18-19(23)21(2)20(28)29-18/h3-8,11-12H,9-10H2,1-2H3/b18-12+ |

Clé InChI |

DUFPWCBFRMPZFG-LDADJPATSA-N |

SMILES isomérique |

CC1=CC=CC=C1OCCOC2=C(C=C(C=C2)[N+](=O)[O-])/C=C/3\C(=O)N(C(=S)S3)C |

SMILES canonique |

CC1=CC=CC=C1OCCOC2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=O)N(C(=S)S3)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6Z)-5-imino-6-(3-methoxy-4-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651545.png)

![2-(3,5-Dimethylbenzyl)-4-[(4-ethoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B11651550.png)

![(2E)-2-(4-fluorobenzylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B11651552.png)

![(2-{(Z)-[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetonitrile](/img/structure/B11651560.png)

![2-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]anthracene-9,10-dione](/img/structure/B11651570.png)

![(5E)-1-(3-methoxyphenyl)-5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11651574.png)

![N-(3-chlorophenyl)-2-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/structure/B11651587.png)

![(6Z)-6-(4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-3-methoxybenzylidene)-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651593.png)

![Ethyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11651603.png)

![(2E)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide](/img/structure/B11651610.png)

![4-[5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B11651622.png)

![(5E)-5-[4-(dimethylamino)benzylidene]-1-(4-methoxybenzyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11651624.png)

![17-(4-Chlorophenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B11651636.png)